(5Z)-2-(2-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(2-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core fused with a substituted pyrazole moiety. This compound belongs to a broader class of thiazolo-triazole derivatives, which are studied for their synthetic versatility and bioactivity .
Properties
Molecular Formula |
C31H21N5OS |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H21N5OS/c1-20-9-5-8-14-26(20)29-32-31-36(34-29)30(37)27(38-31)18-24-19-35(25-12-3-2-4-13-25)33-28(24)23-16-15-21-10-6-7-11-22(21)17-23/h2-19H,1H3/b27-18- |
InChI Key |
UXVPZIAQKBHWAW-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)SC3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aromatic Bulk : The naphthalen-2-yl group in the target compound introduces steric hindrance and extended π-conjugation compared to phenyl or substituted phenyl groups in analogs. This may improve binding to hydrophobic protein pockets .
- Electron Effects : Electron-donating groups (e.g., methoxy in ) increase solubility, while electron-withdrawing groups (e.g., nitro in ) enhance reactivity in electrophilic substitutions.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range widely:
- Solubility : Bulky aromatic groups (naphthalen-2-yl) likely reduce aqueous solubility compared to methoxy or propoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
